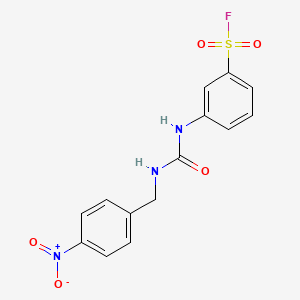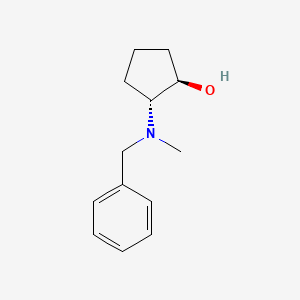
2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide is a chemical compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclobutyl group attached to a piperazine ring, makes it an interesting subject for study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves several steps. One common method includes the reaction of 4-cyclobutylpiperazine with hydroxyacetimidamide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.
Common reagents and conditions for these reactions include solvents like methanol or toluene and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
- 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine
- 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine
- (4-cyclobutyl-piperazin-1-yl)-(4-hydroxymethyl-phenyl)-methanone
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which may confer distinct biological or chemical properties .
Eigenschaften
Molekularformel |
C10H20N4O |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-(4-cyclobutylpiperazin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H20N4O/c11-10(12-15)8-13-4-6-14(7-5-13)9-2-1-3-9/h9,15H,1-8H2,(H2,11,12) |
InChI-Schlüssel |
TZFOJBJSDUMIBE-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC(C1)N2CCN(CC2)C/C(=N/O)/N |
Kanonische SMILES |
C1CC(C1)N2CCN(CC2)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)

![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
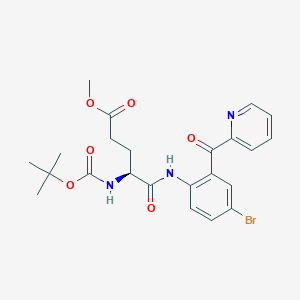
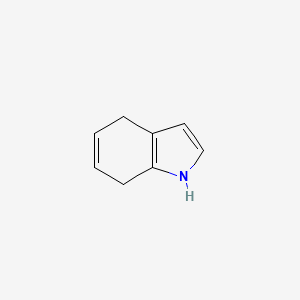
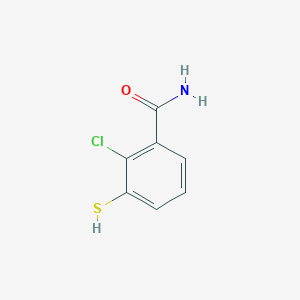
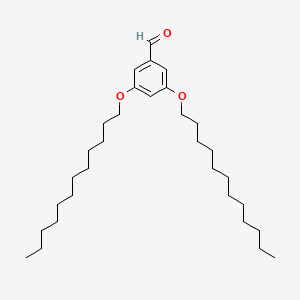

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B13355120.png)

![3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B13355138.png)

